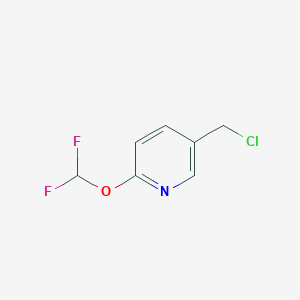
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Übersicht
Beschreibung
The compound “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5th carbon would have a chloromethyl group (-CH2Cl) attached, and the 2nd carbon would have a difluoromethoxy group (-OCHF2) attached .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-(Chloromethyl)-2-(difluoromethoxy)pyridine: is a versatile intermediate in pharmaceutical chemistry. It’s used in the synthesis of various bioactive compounds, including those with potential anti-cancer, anti-microbial, and anti-cholinesterase activities . Its role in the development of new drugs is crucial due to its reactivity, which allows for the introduction of fluorine atoms into molecules, enhancing their biological activity and stability.
Materials Science
In materials science, this compound serves as a precursor for the synthesis of pyridine-based polymers and coatings . These materials are of interest due to their electrical conductivity and potential use in creating new types of semiconductors or as part of sensor technologies.
Gene Delivery Systems
The chemical structure of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine makes it suitable for modification into compounds that can be used in gene delivery systems . Its ability to form ionic liquids can be exploited to create vectors that are more efficient in delivering genetic material into cells.
Organic Synthesis
This compound is also used in organic synthesis as a building block for constructing complex molecules . Its presence in multicomponent reactions can lead to the formation of diverse heterocyclic structures that are prevalent in many natural products and pharmaceuticals.
Ionic Liquids
The pyridine moiety of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine is instrumental in the formation of ionic liquids . These salts are liquid at room temperature and are used as solvents and catalysts in various chemical reactions due to their non-volatility and ability to dissolve a wide range of materials.
Cancer Research
In cancer research, derivatives of this compound are being explored for their potential as therapeutic agents . The fluorinated pyridine structure is often found in molecules that exhibit activity against cancer cells, making it a valuable tool in the design of new oncology drugs.
Antimicrobial Studies
The antimicrobial properties of pyridine derivatives make 5-(Chloromethyl)-2-(difluoromethoxy)pyridine a candidate for the development of new antimicrobial agents . Research in this area focuses on combating drug-resistant bacteria and finding new pathways to treat infections.
Analytical Chemistry
Finally, in analytical chemistry, this compound can be used to create sensitive and selective sensors for the detection of various biological and chemical substances . Its reactivity allows for the development of probes that can be used in environmental monitoring and diagnostics.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDWHNXSPCSVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617067 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211584-92-7 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



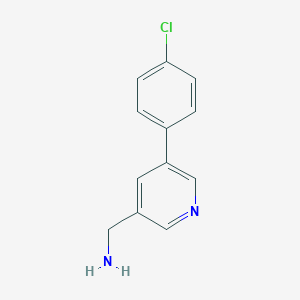
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B58724.png)
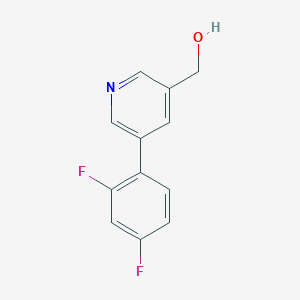
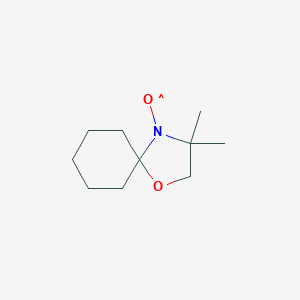

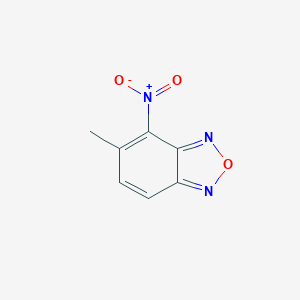
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

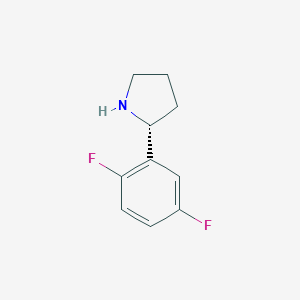
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)